molecular formula C19H22N2O3S B248729 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone

Cat. No.: B248729
M. Wt: 358.5 g/mol
InChI Key: QRQGPEHZSQJNQJ-UHFFFAOYSA-N
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Description

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone is a synthetic piperazine derivative offered for chemical and pharmaceutical research purposes. Piperazine-based compounds are recognized as a privileged scaffold in medicinal chemistry due to their broad and potent biological activities (Kuldeep Singh et al., 2020) . These compounds are frequently investigated for their potential interactions with various biological targets. The structural features of this molecule—incorporating a phenyl ethanone group and a toluene sulfonyl moiety—make it a valuable intermediate for constructing more complex molecules. Researchers utilize such compounds in the design and synthesis of novel entities for screening in various pharmacological areas, including antiproliferative and antimicrobial studies (M. S. R. Murty et al., 2018) . This product is intended for use in laboratory research only and is not certified for human consumption or therapeutic use.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)19(22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3

InChI Key

QRQGPEHZSQJNQJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone, a compound featuring a piperazine moiety, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S . The compound consists of a phenyl group attached to an ethanone structure, with a piperazine ring substituted with a toluene sulfonyl group. This configuration is crucial for its biological activity.

Research indicates that compounds containing piperazine structures often interact with neurotransmitter systems, particularly in the central nervous system. The activity of this compound may involve modulation of serotonin and dopamine receptors, although specific receptor interactions for this compound require further elucidation.

Inhibition Studies

In vitro studies have shown that piperazine derivatives can exhibit inhibitory activity against various enzymes relevant to neurodegenerative diseases. For instance, multitarget-directed ligands derived from similar structures have demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy .

CompoundAChE IC50 (μM)BuChE IC50 (μM)
2-Phenyl...TBDTBD
Compound 5d0.740.18

Case Study: Neuroprotective Effects

A notable case study involved the evaluation of piperazine derivatives in animal models. These studies revealed that compounds similar to this compound exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive function in rodent models .

PET Imaging Studies

Recent advancements in imaging techniques have allowed researchers to visualize the binding dynamics of similar compounds within the brain. For example, PET imaging studies indicated that certain piperazine derivatives showed enhanced binding affinity to specific receptors, suggesting their potential as therapeutic agents for neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

Key Observations :

  • Antipsychotic Activity : Biphenyl-arylpiperazine derivatives (e.g., ) share the acetyl-linked piperazine scaffold with the target compound. The 2-methoxyphenyl substituent enhances anti-serotonergic activity, while the biphenyl group improves blood-brain barrier penetration. QSAR models indicate that electron affinity (EA) and logBB (brain/blood partition coefficient) critically influence anti-dopaminergic potency [1].
  • Antiparasitic Activity: Pyridine-based analogues like UDO () exhibit distinct mechanisms (CYP51 inhibition) but retain the piperazine-ethanone framework. The trifluoromethyl group here enhances enzyme binding, contrasting with the toluenesulfonyl group in the target compound, which may prioritize solubility over direct target affinity [2].
  • Structural Flexibility : Substitutions on the piperazine nitrogen (e.g., sulfonyl, indole-carbonyl) modulate receptor selectivity. For example, the indole group in may confer affinity for serotonin receptors, while sulfonyl groups () often improve metabolic stability [9][15].

Key Insights :

  • The target compound’s toluenesulfonyl group is typically introduced via sulfonylation of piperazine using toluenesulfonyl chloride under mild conditions (e.g., ), achieving yields >85% [4].
  • Bromoacetyl intermediates () enable modular derivatization, though thioether formations (e.g., tetrazole linkages) require precise stoichiometry to avoid side reactions [6].

Preparation Methods

Protection of Piperazine

Piperazine is protected at one nitrogen to enable selective sulfonylation at the other. The Boc protection strategy is widely adopted due to its stability under basic conditions and ease of removal:

  • Reaction : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield 1-Boc-piperazine .

  • Conditions : Dichloromethane (DCM), 0–25°C, 2–4 hours.

  • Yield : >90% (analogous to procedures in).

Sulfonylation of Protected Piperazine

The free amine of 1-Boc-piperazine is sulfonylated using toluene-4-sulfonyl chloride:

  • Reaction :
    1-Boc-piperazine+toluene-4-sulfonyl chlorideDIPEA, DCM1-Boc-4-(toluene-4-sulfonyl)piperazine\text{1-Boc-piperazine} + \text{toluene-4-sulfonyl chloride} \xrightarrow{\text{DIPEA, DCM}} \text{1-Boc-4-(toluene-4-sulfonyl)piperazine}

  • Conditions : 0–10°C, 8 hours, DCM as solvent, N,N-diisopropylethylamine (DIPEA) as base.

  • Yield : 85–94% (based on).

Deprotection of Boc Group

The Boc group is removed under acidic conditions to regenerate the secondary amine:

  • Reaction :
    1-Boc-4-(toluene-4-sulfonyl)piperazineTFA, DCM4-(toluene-4-sulfonyl)piperazine\text{1-Boc-4-(toluene-4-sulfonyl)piperazine} \xrightarrow{\text{TFA, DCM}} \text{4-(toluene-4-sulfonyl)piperazine}

  • Conditions : Trifluoroacetic acid (TFA) in DCM, 0–25°C, 2 hours.

  • Yield : 90–95%.

Alkylation with 2-Halo-1-Phenyl-Ethanone

The free amine of 4-(toluene-4-sulfonyl)piperazine undergoes nucleophilic substitution with 2-halo-1-phenyl-ethanone:

  • Reaction :
    4-(toluene-4-sulfonyl)piperazine+2-bromo-1-phenyl-ethanoneK₂CO₃, DMFTarget Compound\text{4-(toluene-4-sulfonyl)piperazine} + \text{2-bromo-1-phenyl-ethanone} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

  • Conditions : Dimethylformamide (DMF), potassium carbonate, 60–80°C, 4–6 hours.

  • Yield : 65–75% (analogous to).

Alternative Synthetic Pathways

Benzyl Protection Strategy

An alternative route employs benzyl protection to avoid Boc deprotection:

  • Protection : Piperazine reacts with benzyl chloride to form 1-benzylpiperazine .

  • Sulfonylation : As above, yielding 1-benzyl-4-(toluene-4-sulfonyl)piperazine .

  • Debenzylation : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group.

  • Alkylation : Proceeds as in Section 2.4.

Advantages : Higher stability of benzyl groups under basic conditions.
Disadvantages : Requires hydrogenation infrastructure.

One-Pot Sulfonylation-Alkylation

In cases where regioselectivity is achievable, a one-pot method may be feasible:

  • Reaction :
    Piperazine+toluene-4-sulfonyl chloride+2-bromo-1-phenyl-ethanoneBaseTarget Compound\text{Piperazine} + \text{toluene-4-sulfonyl chloride} + \text{2-bromo-1-phenyl-ethanone} \xrightarrow{\text{Base}} \text{Target Compound}

  • Conditions : Excess base (e.g., K₂CO₃) to drive monosubstitution.

Challenges : Poor regioselectivity and risk of disubstitution.

Critical Optimization Parameters

Solvent and Base Selection

  • Sulfonylation : DCM with DIPEA ensures efficient reaction without side products.

  • Alkylation : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine.

Temperature Control

  • Sulfonylation at 0–10°C minimizes disubstitution.

  • Alkylation at 60–80°C accelerates substitution kinetics.

Purification Techniques

  • Crystallization : Slurry purification with ethanol or 2-butanone yields high-purity intermediates.

  • Chromatography : Silica gel chromatography resolves disubstitution byproducts.

Analytical Characterization

The final product is validated via:

  • ¹H NMR : Aromatic protons of toluene sulfonyl (δ 7.69–7.72 ppm, d), ethanone carbonyl (δ 3.82 ppm, s for CH₂).

  • ¹³C NMR : Carbonyl signal at δ 195–200 ppm, sulfonyl carbons at δ 144–146 ppm.

  • MS (ESI) : m/z calculated for C₁₉H₂₁N₂O₃S [M+H]⁺: 365.13, observed: 365.2.

Comparative Data on Synthetic Routes

StepBoc Protection RouteBenzyl Protection Route
Protection Yield92%88%
Sulfonylation Yield94%89%
Deprotection Yield95%91%
Alkylation Yield73%70%
Total Yield~63%~57%

Challenges and Mitigation Strategies

  • Disubstitution : Controlled stoichiometry (1:1 ratio of piperazine to sulfonyl chloride) and low temperatures suppress undesired reactions.

  • Byproduct Formation : Recrystallization or column chromatography removes disubstituted impurities.

  • Ethanone Stability : Avoid prolonged exposure to strong bases to prevent keto-enol tautomerism.

Industrial Scalability Considerations

  • Cost Efficiency : Boc protection is cost-effective due to commercial availability of reagents.

  • Safety : Toluene-4-sulfonyl chloride requires handling in a fume hood due to lachrymatory effects.

  • Green Chemistry : Solvent recovery (DCM, DMF) reduces environmental impact.

Q & A

Q. What are the established synthetic routes for 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and sulfonyl chlorides. For example, Et₂Zn-catalyzed intramolecular hydroamination has been used to prepare structurally similar sulfonamide-containing ketones, with purification via silica gel chromatography and characterization by NMR (δ 1.98–8.04 ppm) and IR spectroscopy (e.g., 1714 cm⁻¹ for the ketone group) . Reaction conditions such as solvent choice (e.g., acetonitrile), base (e.g., K₂CO₃), and temperature (reflux vs. room temperature) critically impact yield and purity. Incomplete sulfonylation or competing side reactions (e.g., over-alkylation) are common pitfalls .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL (a widely used tool for small-molecule refinement) is essential. The sulfonyl and piperazine moieties often form stable hydrogen-bonding networks, which aid in resolving crystal packing. For analogous compounds, torsion angles between the phenyl and piperazine rings (e.g., 15–25°) and bond lengths (C–S ≈ 1.76 Å) are key metrics . Contradictions in unit cell parameters may arise from solvent inclusion or polymorphism, necessitating repeated recrystallization in hexane/ethyl acetate mixtures .

Q. What preliminary biological screening assays are recommended for this compound?

In vitro assays for anti-inflammatory activity (e.g., nitric oxide inhibition in RAW 264.7 macrophages) and analgesic potential (e.g., acetic acid-induced writhing in mice) are common starting points. Piperazine-sulfonamide hybrids have shown IC₅₀ values in the 10–50 µM range for NO suppression, with dose-dependent effects up to 100 mg/kg in vivo . Ensure proper controls (e.g., indomethacin for NSAID comparison) and adherence to ethical guidelines for animal studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Key modifications include:

  • Sulfonyl group substitution : Electron-withdrawing groups (e.g., 4-toluenesulfonyl) enhance metabolic stability compared to unsubstituted sulfonamides .
  • Piperazine ring functionalization : Introducing fluoro or chloro substituents improves selectivity for targets like RORγ (e.g., 75-fold selectivity over other nuclear receptors) .
  • Ketone bioisosteres : Replacing the ethanone moiety with oxadiazoles or thiazoles may reduce off-target interactions .

Computational tools like molecular docking (AutoDock Vina) and QSAR models (using descriptors like logP and polar surface area) can prioritize derivatives for synthesis .

Q. How do metabolic stability and pharmacokinetic (PK) properties vary with structural modifications?

  • Microsomal stability assays : Rat liver microsomes are used to measure t₁/₂. Tertiary sulfonamides (e.g., δ-sultams) exhibit improved stability over primary analogs due to reduced cytochrome P450 oxidation .
  • LogD adjustments : Introducing hydrophilic groups (e.g., hydroxyl) lowers logD from ~3.5 to ~2.0, enhancing solubility but potentially reducing blood-brain barrier penetration .
  • PK/PD modeling : Dose-dependent IL-17 inhibition in murine models correlates with AUC₀–24h and Cmax, guiding in vivo dosing regimens .

Q. What strategies resolve contradictions in biological or structural data?

  • Crystallographic discrepancies : Use SHELXPRO to re-refine diffraction data with alternative occupancy models or twin-law corrections .
  • Biological variability : Replicate assays under standardized conditions (e.g., cell passage number, serum batch) and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) .
  • SAR outliers : Investigate off-target effects via kinase profiling or proteome-wide affinity capture .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

Reaction StepConditionsYield (%)Purity (%)Reference
SulfonylationToluene-4-sulfonyl chloride, K₂CO₃, reflux6895
Piperazine couplingEt₂Zn, THF, 60°C7298
PurificationSilica gel (hexane:EtOAc = 3:1)99

Q. Table 2. Biological Activity of Analogous Compounds

CompoundTarget/AssayIC₅₀/EC₅₀Selectivity IndexReference
GNE-3500 (RORγ)IL-17 inhibition (HEK293 cells)12 nM>200 vs. other NRs
7-Chloro-4-piperazinylNO inhibition (RAW 264.7)28 µM5 vs. COX-2

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